5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide
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Overview
Description
5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide is an organic compound with a complex structure that includes benzylamino and hydroxyethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide typically involves multiple steps. One common method starts with the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: A compound with a similar benzylamino group, known for its role as a cyclin-dependent kinase inhibitor.
Pyridazinone Derivatives: Compounds with similar structural motifs, used in various pharmacological applications
Uniqueness
5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple fields .
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-[2-(benzylamino)-1-hydroxyethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C16H18N2O3/c17-16(21)13-8-12(6-7-14(13)19)15(20)10-18-9-11-4-2-1-3-5-11/h1-8,15,18-20H,9-10H2,(H2,17,21) |
InChI Key |
MCYKYHUEIRJDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC(=C(C=C2)O)C(=O)N)O |
Origin of Product |
United States |
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